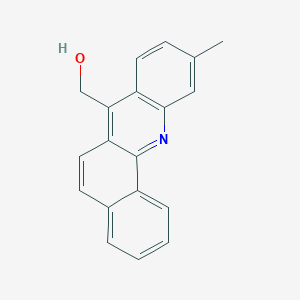
7-Hydroxymethyl-10-methylbenz(c)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxymethyl-10-methylbenz(c)acridine, commonly referred to as C-1311, is a synthetic molecule that has gained significant attention in scientific research due to its potential therapeutic applications. C-1311 belongs to the family of benzacridine compounds, which have been extensively studied for their anti-cancer properties.
Mecanismo De Acción
The mechanism of action of C-1311 involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and repair. C-1311 binds to the DNA-topoisomerase II complex, leading to the formation of a stable ternary complex that prevents the enzyme from completing its catalytic cycle. This results in DNA damage and ultimately leads to cell death.
Efectos Bioquímicos Y Fisiológicos
C-1311 has been shown to induce DNA damage, activate caspase-3 (an enzyme involved in apoptosis), and inhibit cell proliferation in cancer cells. In addition, C-1311 has been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable safety profile for clinical use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of C-1311 is its potency against a wide range of cancer cell lines. Moreover, C-1311 has demonstrated synergistic effects with other chemotherapeutic agents, which may enhance its efficacy. However, one limitation of C-1311 is its relatively low solubility in water, which may affect its bioavailability and limit its clinical use.
Direcciones Futuras
Future research on C-1311 should focus on optimizing its synthesis method to improve its yield and purity. Moreover, further preclinical studies are needed to evaluate its efficacy and safety in animal models. In addition, clinical trials are needed to evaluate its potential as a combination therapy for cancer treatment. Finally, the development of novel formulations or delivery methods may improve its bioavailability and enhance its therapeutic potential.
Conclusion:
In conclusion, C-1311 is a synthetic molecule that has shown promising results as a potential anti-cancer agent. Its mechanism of action involves the inhibition of topoisomerase II, leading to DNA damage and cell death. C-1311 has demonstrated minimal toxicity in normal cells and has shown synergistic effects with other chemotherapeutic agents. However, its low solubility in water may limit its clinical use. Further research is needed to optimize its synthesis method, evaluate its efficacy and safety in animal models, and develop novel formulations or delivery methods.
Métodos De Síntesis
The synthesis of C-1311 involves a multi-step process that includes the condensation of 10-methylacridone with formaldehyde, followed by the cyclization of the resulting intermediate with aniline. The final product is obtained after purification through column chromatography. The purity and yield of C-1311 can be improved by optimizing the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
C-1311 has shown promising results in preclinical studies as a potential anti-cancer agent. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, C-1311 has demonstrated synergistic effects with other chemotherapeutic agents, such as doxorubicin and cisplatin. These findings suggest that C-1311 may have potential as a combination therapy for cancer treatment.
Propiedades
Número CAS |
160543-06-6 |
|---|---|
Nombre del producto |
7-Hydroxymethyl-10-methylbenz(c)acridine |
Fórmula molecular |
C19H15NO |
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
(10-methylbenzo[c]acridin-7-yl)methanol |
InChI |
InChI=1S/C19H15NO/c1-12-6-8-15-17(11-21)16-9-7-13-4-2-3-5-14(13)19(16)20-18(15)10-12/h2-10,21H,11H2,1H3 |
Clave InChI |
KQJATOLRXGASOI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=C3C=CC4=CC=CC=C4C3=N2)CO |
SMILES canónico |
CC1=CC2=C(C=C1)C(=C3C=CC4=CC=CC=C4C3=N2)CO |
Otros números CAS |
160543-06-6 |
Sinónimos |
7-HYDROXYMETHYL-10-METHYLBENZ[C]ACRIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



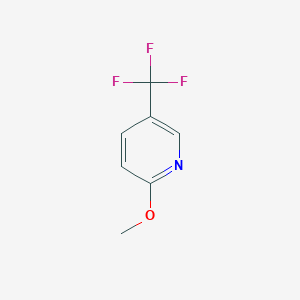
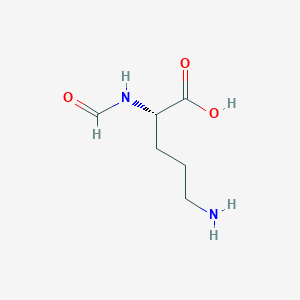
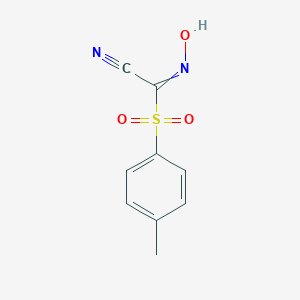
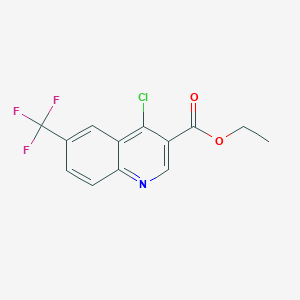
![2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B68618.png)

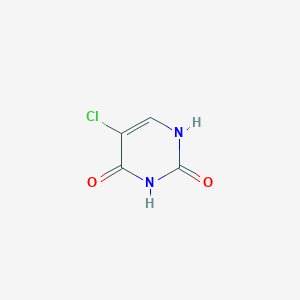
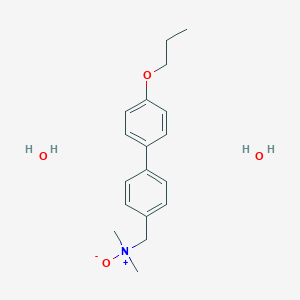
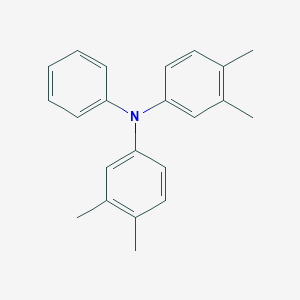
![1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one](/img/structure/B68631.png)
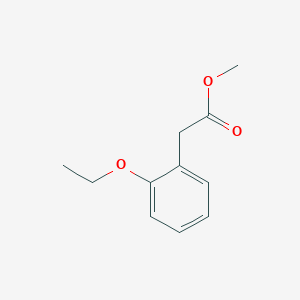
![[N-Methyl-N-phenylthiocarbamoyl]acetic acid](/img/structure/B68636.png)
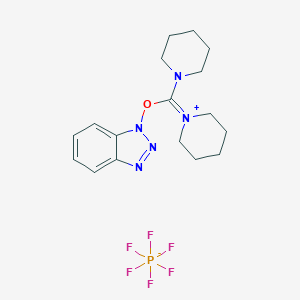
![S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea](/img/structure/B68643.png)